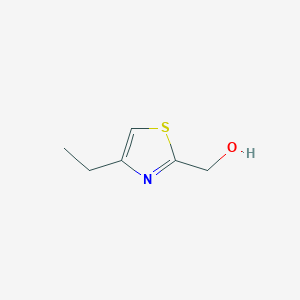

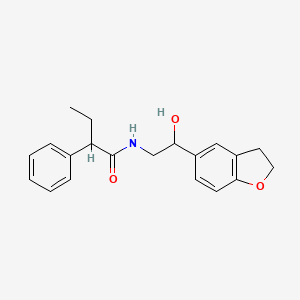

![molecular formula C10H17N3 B2489972 1-tert-Butyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[4,3-c]pyridin CAS No. 1509274-37-6](/img/structure/B2489972.png)

1-tert-Butyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[4,3-c]pyridin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a chemical structure that is part of a broader class of pyrazolopyridine derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The tert-butyl group attached to the pyrazole ring is a common structural motif that can influence the physical and chemical properties of these molecules.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been explored in several studies. For instance, a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles were synthesized from the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride. The reaction media and conditions, such as the use of [BMIM][BF4] (1-butyl-3-methylimidazolium tetrafluoroborate) and pyridine or NaOH in EtOH, significantly affected the regioselectivity of the resulting pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives can exhibit interesting features such as hydrogen-bonded chains and rings. For example, in the case of 3-tert-butyl-1-phenyl-7-(4-trifluoromethylbenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione, the reduced pyridine ring adopts a half-chair conformation, and the molecules are linked by hydrogen bonds to form a chain of rings . These structural details are crucial for understanding the compound's interactions and potential binding properties.

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyridine derivatives can be influenced by the presence of substituents on the rings. For example, the introduction of a tert-butyl group can affect the electron distribution within the molecule, potentially altering its reactivity in subsequent chemical reactions. The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, demonstrates the versatility of these structures in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl and other substituents can impact the compound's solubility, boiling and melting points, and stability. The characterization of these compounds often involves spectroscopic methods such as FTIR, NMR, and X-ray crystallography, which provide detailed information about their structures and properties . Additionally, computational methods like DFT analyses can predict properties such as intramolecular hydrogen bonding, which plays a significant role in the stability and reactivity of these molecules .

Wissenschaftliche Forschungsanwendungen

Biomedizinische Anwendungen

Die Verbindung gehört zur Gruppe der heterocyclischen Verbindungen, die als Pyrazolo[3,4-b]pyridine bekannt sind . Diese Verbindungen haben zwei mögliche tautomere Formen: die 1H- und 2H-Isomere . Über 300.000 1H-Pyrazolo[3,4-b]pyridine wurden beschrieben, die in über 5500 Referenzen enthalten sind . Sie haben das Interesse von Medizinalchemikern aufgrund ihrer engen Ähnlichkeit mit den Purinbasen Adenin und Guanin geweckt .

Synthesemethoden

Die Verbindung kann sowohl aus einem vorgeformten Pyrazol als auch aus Pyridin synthetisiert werden . Die Übersicht behandelt die Analyse der Diversität der Substituenten an den Positionen N1, C3, C4, C5 und C6 sowie die synthetischen Methoden, die für ihre Synthese verwendet werden .

Biologische Aktivität

Die Verbindung hat eine potentielle biologische Aktivität. Die Übersicht behandelt die biomedizinischen Anwendungen solcher Verbindungen .

Substitutionsschemata

Die Verbindung hat ein spezifisches Substitutionsschema. Die Übersicht stellt die Art der Substituenten fest, die hauptsächlich an den Positionen N1, C3, C4, C5 und C6 verwendet werden .

Lagerung und Handhabung

Die Verbindung sollte in einer versiegelten, trockenen Umgebung bei 2-8°C gelagert werden .

Katalytische Aktivität

Die katalytische Aktivität der Verbindung wurde für die Synthese von Ethyl-6-Amino-3-Methyl-1,4-Diphenyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-b]pyridin-5-Carboxylat untersucht .

Wirkmechanismus

Target of Action

This compound is a heterocyclic aromatic compound, and such compounds are often involved in binding to multiple receptors . .

Mode of Action

It’s known that aromatic heterocycles like this compound can bind with high affinity to multiple receptors, which can lead to various biological effects .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The action, efficacy, and stability of 1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the body . .

Eigenschaften

IUPAC Name |

1-tert-butyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-10(2,3)13-9-4-5-11-6-8(9)7-12-13/h7,11H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHREWMMPXVPAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(CNCC2)C=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

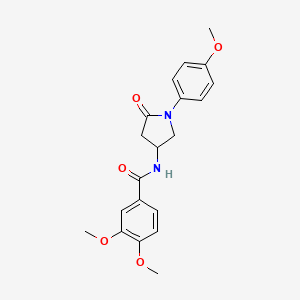

![1-(pyridin-4-yl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2489893.png)

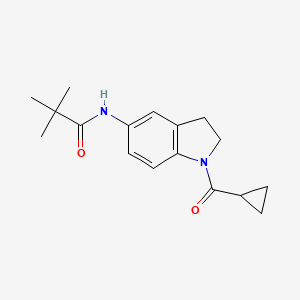

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2489894.png)

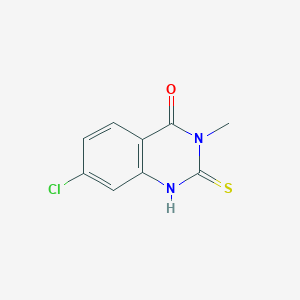

![4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone](/img/structure/B2489900.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2489901.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide](/img/structure/B2489902.png)

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2489909.png)